

CAS number and commercial suppliers of m-PEG7-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	m-PEG7-thiol	
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Technical Guide: m-PEG7-thiol (CAS: 651042-82-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **m-PEG7-thiol**, a versatile polyethylene glycol (PEG) linker. It includes its chemical properties, commercial supplier information, and detailed experimental protocols for its application in bioconjugation and proteomics.

Core Properties and Specifications

m-PEG7-thiol, with the CAS number 651042-82-9, is a hydrophilic linker widely utilized in biomedical research to enhance the solubility and stability of biomolecules.[1][2] Its structure consists of a methoxy-terminated polyethylene glycol chain with seven ethylene glycol units and a terminal thiol group.

Table 1: Chemical and Physical Properties of m-PEG7-thiol



Property	Value	References
CAS Number	651042-82-9	[2][3][4]
Molecular Formula	C15H32O7S	[3][4]
Molecular Weight	356.48 g/mol	[3][5]
Appearance	Colorless to light yellow liquid	[3]
Purity	Typically >95%	[2][4]
Solubility	Soluble in DMSO	[3]
Storage Conditions	-20°C for long-term storage	[2][4]

Commercial Suppliers

m-PEG7-thiol is readily available from various commercial suppliers specializing in PEG linkers and reagents for bioconjugation. When selecting a supplier, it is crucial to consider the purity of the compound and the availability of detailed quality control documentation.

Table 2: Commercial Suppliers of m-PEG7-thiol

Supplier	Product Name	Purity
MedChemExpress	m-PEG7-thiol	>98%
Fisher Scientific (eMolecules)	m-PEG7-thiol	90%
MedKoo Biosciences	m-PEG7-thiol	>98%
Smolecule	m-PEG7-thiol	Not specified
Glyco MindSynth	m-PEG7-thiol	95-98%

Applications in Research and Drug Development

The terminal thiol group of **m-PEG7-thiol** is highly reactive towards maleimides, vinyl sulfones, and noble metal surfaces, making it a valuable tool for a range of applications.[2]



- Bioconjugation: The primary application of m-PEG7-thiol is the PEGylation of proteins, peptides, and other biomolecules. This process can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity.
- PROTACs: As a flexible and hydrophilic linker, **m-PEG7-thiol** is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
- Hydrogel Formation: The thiol group can participate in thiol-ene reactions to form crosslinked hydrogel networks for 3D cell culture and drug delivery applications.
- Surface Modification: **m-PEG7-thiol** can be used to modify the surfaces of nanoparticles and other materials to improve their biocompatibility and reduce non-specific protein adsorption.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of **m-PEG7-thiol**.

Thiol-Maleimide Conjugation to a Protein

This protocol describes the conjugation of **m-PEG7-thiol** to a protein containing a reactive maleimide group.

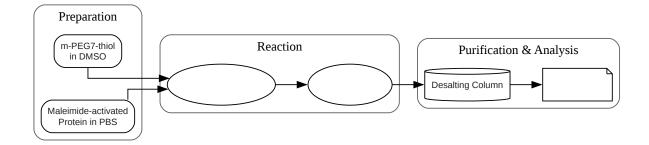
Materials:

- Maleimide-activated protein
- m-PEG7-thiol
- Phosphate-buffered saline (PBS), pH 7.2-7.5
- Dimethyl sulfoxide (DMSO)
- Desalting column

Procedure:



- Prepare Protein Solution: Dissolve the maleimide-activated protein in PBS at a concentration of 1-5 mg/mL.
- Prepare m-PEG7-thiol Solution: Dissolve m-PEG7-thiol in DMSO to create a 10-20 mM stock solution.
- Reaction: Add a 10- to 20-fold molar excess of the m-PEG7-thiol solution to the protein solution.
- Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C overnight.
- Purification: Remove the excess, unreacted m-PEG7-thiol and byproducts using a desalting column equilibrated with the desired buffer.
- Characterization: Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.



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Caption: Workflow for Thiol-Maleimide Protein Conjugation.

Synthesis of a PROTAC Linker Intermediate

This protocol outlines a general procedure for incorporating **m-PEG7-thiol** as a linker in the synthesis of a PROTAC. This example assumes the synthesis of an intermediate where the



thiol group of **m-PEG7-thiol** is reacted with a molecule containing a suitable electrophile, such as a maleimide or a leaving group.

Materials:

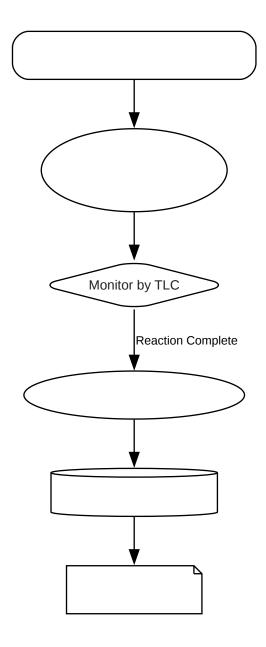
- m-PEG7-thiol
- E3 Ligase Ligand with a reactive group (e.g., maleimide)
- Anhydrous, inert solvent (e.g., DMF or DCM)
- Inert gas atmosphere (e.g., Argon or Nitrogen)
- Stirring plate and magnetic stir bar
- Thin Layer Chromatography (TLC) plates
- Column chromatography supplies (silica gel, solvents)

Procedure:

- Setup: Assemble a dry reaction flask under an inert atmosphere.
- Dissolution: Dissolve the E3 ligase ligand containing the reactive group in the anhydrous solvent.
- Addition of m-PEG7-thiol: Add an equimolar amount or a slight excess of m-PEG7-thiol to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
- Workup: Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.
- Purification: Purify the resulting PROTAC linker intermediate by column chromatography to remove any unreacted starting materials and byproducts.



 Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.



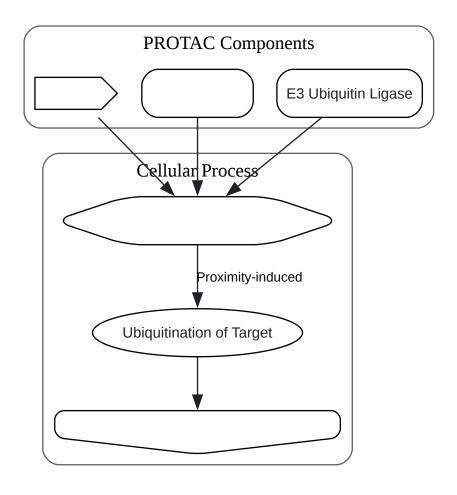
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Caption: Synthesis of a PROTAC Linker Intermediate.

Signaling Pathways and Logical Relationships

The primary role of **m-PEG7-thiol** in the context of PROTACs is to bridge the interaction between a target protein and an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system for targeted protein degradation.





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Caption: PROTAC Mechanism of Action.

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- To cite this document: BenchChem. [CAS number and commercial suppliers of m-PEG7-thiol]. BenchChem, [2025]. [Online PDF]. Available at:
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